molecular formula C14H16FN3O2 B6694975 N-[(2-fluoro-5-methylphenyl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine

N-[(2-fluoro-5-methylphenyl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B6694975
M. Wt: 277.29 g/mol
InChI Key: GVLRWKSYUNEBGC-UHFFFAOYSA-N
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Description

N-[(2-fluoro-5-methylphenyl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

N-[(2-fluoro-5-methylphenyl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c1-9-4-5-11(15)10(7-9)8-16-14-18-17-13(20-14)12-3-2-6-19-12/h4-5,7,12H,2-3,6,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLRWKSYUNEBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CNC2=NN=C(O2)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluoro-5-methylphenyl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the fluorinated aromatic ring: This step often involves a nucleophilic substitution reaction where a fluorinated benzyl halide reacts with the oxadiazole intermediate.

    Attachment of the oxolane moiety: This can be done through a nucleophilic substitution reaction where the oxadiazole derivative reacts with an oxolane-containing reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluoro-5-methylphenyl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2-fluoro-5-methylphenyl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2-fluoro-5-methylphenyl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-fluorophenyl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine
  • N-[(2-chloro-5-methylphenyl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine
  • N-[(2-fluoro-5-methylphenyl)methyl]-5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-amine

Uniqueness

N-[(2-fluoro-5-methylphenyl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine is unique due to the specific combination of the fluorinated aromatic ring, oxadiazole ring, and oxolane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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